![molecular formula C17H9N3O6S B7561713 5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has been extensively studied for its potential scientific applications. This compound is commonly referred to as 'NTF' and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of NTF is not fully understood. However, studies have shown that NTF inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NTF also activates certain signaling pathways that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
NTF has been shown to have several biochemical and physiological effects. Studies have shown that NTF can induce apoptosis (programmed cell death) in cancer cells. NTF has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. Additionally, NTF has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
NTF has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, NTF has been extensively studied, and its properties and effects are well-known. However, there are also some limitations to using NTF in lab experiments. NTF is a complex compound, which means that it can be difficult to work with. Additionally, NTF is not readily available commercially, which means that it may be difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of NTF. One potential direction is to further investigate the mechanism of action of NTF. Understanding how NTF works at a molecular level could help researchers develop more effective treatments for cancer and other diseases. Another potential direction is to investigate the use of NTF in combination with other drugs. Combining NTF with other drugs could enhance its anti-cancer and anti-inflammatory properties. Finally, more research is needed to determine the safety and efficacy of NTF in humans. Clinical trials are needed to determine whether NTF is a safe and effective treatment for cancer and other diseases.
Synthesis Methods
The synthesis of NTF is a complex process that involves several steps. The starting materials for the synthesis of NTF are 2-oxo-2H-chromene-3-carboxylic acid, 2-mercaptothiazole, and furan-2-carboxylic acid. These starting materials are reacted together using a series of chemical reactions to form NTF. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
NTF has been extensively studied for its potential scientific applications. One of the most promising applications of NTF is in the field of cancer research. Studies have shown that NTF has potent anti-cancer properties and can inhibit the growth of cancer cells. NTF has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
properties
IUPAC Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O6S/c21-15(13-5-6-14(25-13)20(23)24)19-17-18-11(8-27-17)10-7-9-3-1-2-4-12(9)26-16(10)22/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZHXGVVXCHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

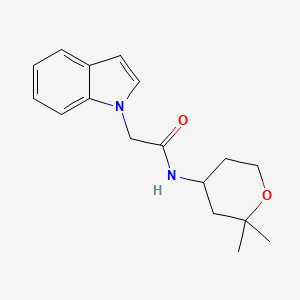
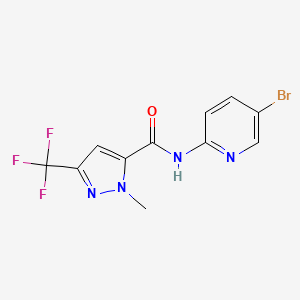
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)

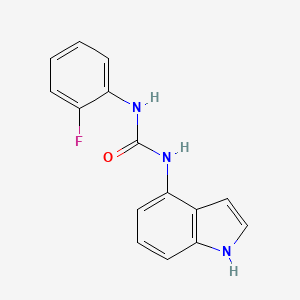
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
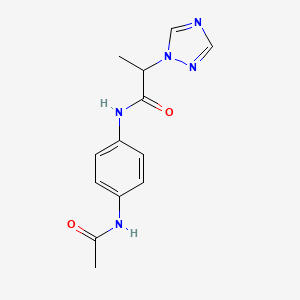
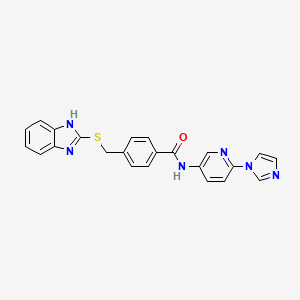
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)
